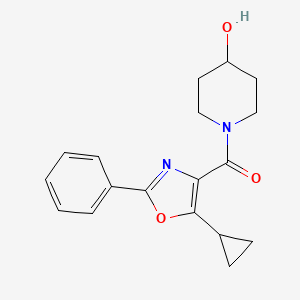
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone, also known as CPI-455, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CPI-455 is a small molecule inhibitor that targets the histone lysine methyltransferase, G9a, which plays a crucial role in epigenetic regulation of gene expression.
Mécanisme D'action
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone exerts its effects by inhibiting the activity of G9a, which is a histone lysine methyltransferase that plays a crucial role in epigenetic regulation of gene expression. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing. By inhibiting G9a, this compound can lead to the activation of genes that are normally silenced, thereby altering gene expression patterns.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis by altering gene expression patterns. In animal models of neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation. This compound has also been shown to have anti-inflammatory effects in various models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone is its high specificity for G9a, which reduces the risk of off-target effects. This compound is also highly soluble in water, making it suitable for in vitro and in vivo studies. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for research on (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of research is the identification of biomarkers that can predict the response to this compound in cancer patients. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active investigation. Finally, the safety and efficacy of this compound in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone involves a multistep process that includes the reaction of 2-cyclopropylbenzaldehyde with 2-amino-2-phenylacetic acid, followed by the condensation of the resulting product with 4-hydroxypiperidine. The final step involves the methylation of the piperidine nitrogen with methyl iodide. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various applications.
Applications De Recherche Scientifique
(5-Cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and epigenetics. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by targeting G9a, which is overexpressed in many types of cancer. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In epigenetics, this compound has been used to study the role of G9a in gene regulation and its potential as a therapeutic target.
Propriétés
IUPAC Name |
(5-cyclopropyl-2-phenyl-1,3-oxazol-4-yl)-(4-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-14-8-10-20(11-9-14)18(22)15-16(12-6-7-12)23-17(19-15)13-4-2-1-3-5-13/h1-5,12,14,21H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTNYZCCBRGRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(O2)C3=CC=CC=C3)C(=O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]urea](/img/structure/B6639506.png)
![3-(hydroxymethyl)-N-[(1-phenylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6639511.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea](/img/structure/B6639516.png)
![1-[3-[(dimethylamino)methyl]phenyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639525.png)
![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)
![3-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethyl]-4,5-dimethyl-1,3-thiazol-2-one](/img/structure/B6639542.png)
![3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6639548.png)
![1-[(3-chlorophenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639554.png)
![1-Cyclopropyl-1-(2-hydroxyethyl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639557.png)
![1-(1-Hydroxypropan-2-yl)-3-[(2-imidazol-1-ylphenyl)methyl]urea](/img/structure/B6639563.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B6639588.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B6639590.png)